

# **Application Note: Utilizing CRISPR-Cas9 for Fobrepodacin Target Engagement Studies in** Mycobacteria

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |
|----------------------|--------------|-----------|
| Compound Name:       | Fobrepodacin |           |
| Cat. No.:            | B3321803     | Get Quote |

#### Introduction

**Fobrepodacin** (SPR720) is an investigational oral antimicrobial agent being developed for the treatment of nontuberculous mycobacterial (NTM) infections.[1] It is a prodrug of SPR719, which functions by inhibiting DNA gyrase subunit B (GyrB), a critical enzyme for bacterial DNA replication.[1][2] Validating that a drug engages its intended target within the complex cellular environment of mycobacteria is a crucial step in drug development. Clustered Regularly Interspaced Short Palindromic Repeats interference (CRISPRi) has emerged as a powerful and precise tool for programmable gene silencing in mycobacteria, offering a robust method for studying drug-target interactions.[3][4]

This application note describes a methodology using an optimized CRISPRi system, featuring the catalytically dead Cas9 from Streptococcus thermophilus (dCas9Sth1), to modulate the expression of gyrB in mycobacteria.[5] By specifically reducing the intracellular levels of the GyrB protein, this approach allows researchers to assess changes in mycobacterial susceptibility to **Fobrepodacin**, thereby providing strong evidence of on-target engagement. The principle is that a reduction in the target protein level will render the cells hypersensitive to the inhibitor, a phenomenon known as chemical-genetic interaction.

### **Experimental Workflow for Target Engagement Validation**



The overall workflow involves designing a specific guide RNA (sgRNA) to target the gyrB gene, constructing a CRISPRi knockdown strain, validating the gene silencing, and finally, assessing the phenotypic consequences on drug susceptibility.





Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. SPR720 (Fobrepodacin) | Working Group for New TB Drugs [newtbdrugs.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Gene silencing by CRISPR interference in mycobacteria PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CRISPR Interference (CRISPRi) for Targeted Gene Silencing in Mycobacteria PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Programmable transcriptional repression in mycobacteria using an orthogonal CRISPR interference platform - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Note: Utilizing CRISPR-Cas9 for Fobrepodacin Target Engagement Studies in Mycobacteria]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3321803#using-crispr-cas9-to-study-fobrepodacin-s-target-engagement-in-mycobacteria]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com